molecular formula C10H17ClN2O3S B3288812 (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride CAS No. 853269-58-6

(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride

Cat. No.: B3288812
CAS No.: 853269-58-6
M. Wt: 280.77 g/mol
InChI Key: CZSAAVNPRRBVJE-YZUKSGEXSA-N
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Description

(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique cyclopropane ring structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the amino and ethenyl groups, and sulfonylation. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for biochemical research.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs targeting specific biological pathways.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives with amino, ethenyl, and sulfonyl groups. Examples include:

  • (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxamide
  • (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane

Uniqueness

The uniqueness of (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-3-7-6-10(7,11)8(13)12-16(14,15)9(2)4-5-9;/h3,7H,1,4-6,11H2,2H3,(H,12,13);1H/t7-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSAAVNPRRBVJE-YZUKSGEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853269-58-6
Record name Cyclopropanecarboxamide, 1-amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853269-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Reactant of Route 2
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Reactant of Route 3
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Reactant of Route 4
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Reactant of Route 5
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Reactant of Route 6
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride

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